trans-Zeatin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

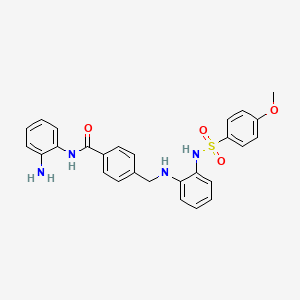

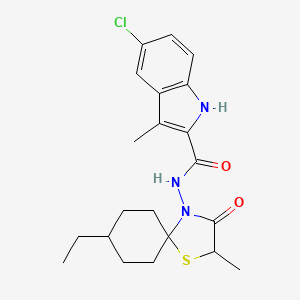

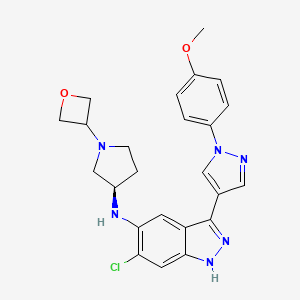

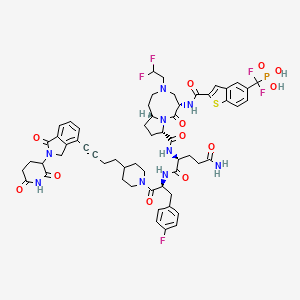

trans-Zeatin-d5: is a deuterium-labeled form of trans-Zeatin, a naturally occurring cytokinin. Cytokinins are a class of plant hormones that promote cell division, growth, and differentiation. This compound is primarily used as an internal standard in mass spectrometry for the quantification of trans-Zeatin due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 involves the incorporation of deuterium atoms into the trans-Zeatin molecule. One method involves the use of deuterated reagents in the synthesis process. The key steps include:

Isopentenylation: The initial step involves the isopentenylation of adenosine monophosphate (AMP) using dimethylallyldiphosphate (DMAPP) catalyzed by adenylate isopentenyltransferase (IPT).

Hydroxylation: The isopentenyladenine riboside monophosphate (iPRMP) is then hydroxylated to form trans-Zeatin riboside monophosphate (tZRMP).

Deuteration: Deuterium atoms are introduced during the synthesis process using deuterated reagents.

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its higher yield and specificity. The process utilizes enzymes such as adenylate isopentenyltransferase from Arabidopsis thaliana, alkaline phosphatase from calf intestine, and purine-nucleoside phosphorylase from Escherichia coli .

Chemical Reactions Analysis

Types of Reactions: trans-Zeatin-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form zeatin riboside.

Reduction: Reduction reactions can convert this compound to dihydrozeatin.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Zeatin riboside

Reduction: Dihydrozeatin

Substitution: Various zeatin derivatives

Scientific Research Applications

trans-Zeatin-d5 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of trans-Zeatin in biological samples.

Plant Physiology Studies: Helps in studying the role of cytokinins in plant growth, development, and stress responses.

Neuroprotective Studies: Investigated for its potential neuroprotective effects and its ability to reduce reactive oxygen species in neuronal cells.

Antioxidant Research: Used in studies exploring its antioxidant properties and its role in reducing oxidative stress.

Mechanism of Action

trans-Zeatin-d5 exerts its effects by binding to cytokinin receptors such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that promotes cell division, growth, and differentiation. The compound also inhibits the activation of the MEK/ERK pathway induced by ultraviolet radiation .

Comparison with Similar Compounds

cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.

Isopentenyladenine: A cytokinin with a similar structure but lacking the hydroxyl group present in zeatin.

Dihydrozeatin: A reduced form of zeatin with a saturated side chain

Uniqueness of trans-Zeatin-d5: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its biological activity is similar to that of trans-Zeatin, making it useful in various research applications .

Properties

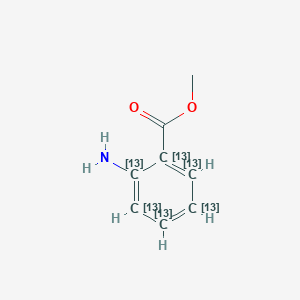

Molecular Formula |

C10H13N5O |

|---|---|

Molecular Weight |

224.27 g/mol |

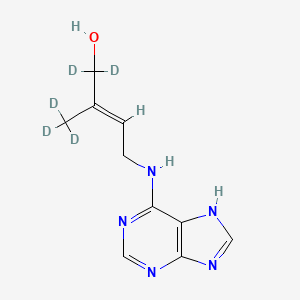

IUPAC Name |

(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |

InChI Key |

UZKQTCBAMSWPJD-NZHOCFFMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)